molecular formula C23H25N3O4S B2485941 4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide CAS No. 1005294-72-3

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2485941
CAS No.: 1005294-72-3
M. Wt: 439.53
InChI Key: RFGYBNOLFWQMMA-UHFFFAOYSA-N
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Description

4-butoxy-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Bioactivity

4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide and its derivatives have been explored for potential antitumor effects and various bioactivities. A specific compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, showed potential antitumor effects and excellent bioactivities. This compound was synthesized from commercially available materials and underwent several reactions including ring closing, reduction, and acylation, yielding a product whose structure was confirmed through various spectroscopic methods (H. Bin, 2015).

Cardiotonic Activities

Certain derivatives of 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, specifically 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, have been synthesized and assessed for their cardiotonic activities. The cardiotonic effects of these compounds were confirmed through Straub’s perfusion method, indicating their potential as cardiotonic agents (Teng Wang et al., 2008).

Chemosensor for Metal Ions

A derivative, specifically a phenoxazine-based fluorescence chemosensor, was designed and synthesized for selective detection of Ba2+ ions. This chemosensor, referred to as 4PB, demonstrated high selectivity and sensitivity for Ba2+, functioning through an intramolecular charge transfer mechanism. The potential of this chemosensor was further validated through live cell imaging, confirming its capability for specific detection of Ba2+ in living cells (P. Ravichandiran et al., 2019).

Anti-Tubercular Scaffold

A series of novel derivatives were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives exhibited promising activity and non-cytotoxic nature. Molecular docking studies and theoretical evaluations of cell permeability suggested their potential as leads in anti-tubercular drug discovery (Urja D. Nimbalkar et al., 2018).

Fluorescence Turn-On Chemosensor

4PB, a phenoxazine-based fluorescence chemosensor, was synthesized and exhibited selective detection of Ba2+ ions, displaying high selectivity and sensitivity. The chemosensor functioned through an intramolecular charge transfer mechanism, and its effectiveness was further supported by live cell imaging in MCF-7 cells (P. Ravichandiran et al., 2019).

Properties

IUPAC Name

4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-3-5-16-30-20-12-8-18(9-13-20)23(27)24-19-10-6-17(7-11-19)21-14-15-22(26-25-21)31(28,29)4-2/h6-15H,3-5,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGYBNOLFWQMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.